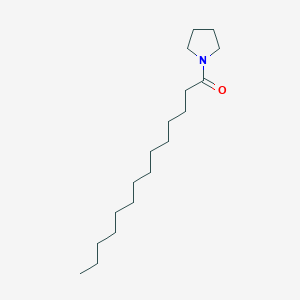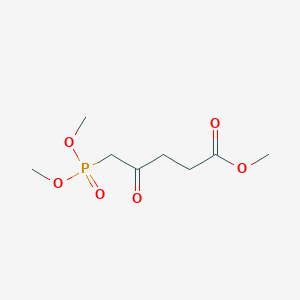
4-Amino-3-methylbutanoic acid
Overview
Description
4-Amino-3-methylbutanoic acid , also known as valine , is an α-amino acid . It is one of the essential amino acids required by the human body for protein synthesis. Valine is classified as a branched-chain amino acid (BCAA) due to its unique side chain structure. It plays a crucial role in various biological processes, including muscle growth, energy production, and neurotransmitter synthesis .
Synthesis Analysis
Valine can be synthesized via several pathways, including de novo biosynthesis and dietary intake . In the body, it is primarily produced from α-ketoisovaleric acid through a series of enzymatic reactions. The biosynthesis occurs in the mitochondria and involves enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-ketoacid dehydrogenase complex (BCKDC) .
Molecular Structure Analysis
Chemical Reactions Analysis
Valine participates in various biochemical reactions, including protein synthesis , transamination , and energy metabolism . It serves as a precursor for the synthesis of other molecules, such as glutamate and succinyl-CoA .
Physical And Chemical Properties Analysis
Scientific Research Applications
Novel Amino Acid Identification
4-Amino-3-methylbutanoic acid has been identified as a novel amino acid in specific biological contexts. For instance, a unique amino acid, 2,4-diamino-3-methylbutanoic acid, was discovered in root nodule hydrolysates from Lotus tenuis, indicating its potential biological significance in certain plant-bacteria interactions (Shaw, Ellingham, & Nixon, 1981).
Chemical Synthesis
The chemical synthesis of 4-Amino-3-methylbutanoic acids, both (R)- and (S)-enantiomers, has been achieved with high yields. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amine groups, highlighting its importance in organic synthesis (Andruszkiewicz, Barrett, & Silverman, 1990).
Neurotransmitter Analogues Synthesis
Synthesis and resolution of 2-methyl analogues of GABA, including (±)-4-amino-2-methylbutanoic acid, have been conducted. These analogues are relevant to the study of the inhibitory neurotransmitter GABA (γ-aminobutyric acid), suggesting potential applications in neuroscience and pharmacology (Duke et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLBWZXGIAIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)









![6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B3193406.png)